molecular formula C6H15NO B13561233 (2R)-1-(ethylamino)butan-2-ol

(2R)-1-(ethylamino)butan-2-ol

Cat. No.: B13561233
M. Wt: 117.19 g/mol
InChI Key: JRLAKNMVEGRRGK-ZCFIWIBFSA-N
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Description

(2R)-1-(ethylamino)butan-2-ol is an organic compound with the molecular formula C6H15NO It is a chiral secondary alcohol with an ethylamino group attached to the second carbon of the butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(ethylamino)butan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-1-(ethylamino)butan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method offers a scalable and efficient route for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(ethylamino)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, (2R)-1-(ethylamino)butan-2-one, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane, (2R)-1-(ethylamino)butane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products Formed

    Oxidation: (2R)-1-(ethylamino)butan-2-one.

    Reduction: (2R)-1-(ethylamino)butane.

    Substitution: (2R)-1-(ethylamino)butyl chloride or bromide.

Scientific Research Applications

(2R)-1-(ethylamino)butan-2-ol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme-catalyzed reactions.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs with analgesic or anti-inflammatory properties.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2R)-1-(ethylamino)butan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. The ethylamino group can form ionic or hydrogen bonds with active sites of enzymes, influencing their activity and function. The compound’s chiral nature also allows it to exhibit enantioselective interactions, which can be crucial in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(ethylamino)butan-2-ol: The enantiomer of (2R)-1-(ethylamino)butan-2-ol, with similar chemical properties but different biological activity due to its opposite chirality.

    (2R)-butan-2-ol: A structurally similar compound lacking the ethylamino group, used as a solvent and intermediate in organic synthesis.

    (2R)-1-amino-2-butanol: A related compound with an amino group instead of an ethylamino group, used in the synthesis of pharmaceuticals and other chemicals.

Uniqueness

This compound is unique due to its combination of a chiral secondary alcohol and an ethylamino group, which imparts distinct chemical reactivity and biological activity. Its ability to participate in enantioselective interactions makes it valuable in asymmetric synthesis and drug development.

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

(2R)-1-(ethylamino)butan-2-ol

InChI

InChI=1S/C6H15NO/c1-3-6(8)5-7-4-2/h6-8H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

JRLAKNMVEGRRGK-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@H](CNCC)O

Canonical SMILES

CCC(CNCC)O

Origin of Product

United States

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